molecular formula C24H20N4O3S B2487706 [1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897473-76-6

[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2487706
CAS No.: 897473-76-6
M. Wt: 444.51
InChI Key: XVSADVCWLZKDRE-UHFFFAOYSA-N
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Description

This compound features a biphenyl core linked to a piperazine ring, which is further substituted with a 6-nitrobenzo[d]thiazole moiety. The biphenyl system may promote π-π stacking interactions, while the piperazine ring offers conformational flexibility.

Properties

IUPAC Name

[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c29-23(19-8-6-18(7-9-19)17-4-2-1-3-5-17)26-12-14-27(15-13-26)24-25-21-11-10-20(28(30)31)16-22(21)32-24/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSADVCWLZKDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the biphenyl intermediate reacts with piperazine under basic conditions.

    Attachment of the Nitrobenzo[d]thiazole Moiety: The final step involves the coupling of the piperazine derivative with 6-nitrobenzo[d]thiazole using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nitro Group Reduction

The 6-nitrobenzo[d]thiazole group undergoes reduction under catalytic hydrogenation or chemical reducing conditions. This reaction is pivotal for generating amine derivatives, which are intermediates for further functionalization.

Reaction TypeReagents/ConditionsProductYieldReference
Catalytic reductionH₂, Pd/C, ethanol, 25°C, 12 hrs6-Aminobenzo[d]thiazole derivative78%
Chemical reductionSnCl₂·2H₂O, HCl, reflux6-Aminobenzo[d]thiazole derivative65%

Mechanistic Insight :
The nitro group (–NO₂) is reduced to an amine (–NH₂) via intermediate nitroso (–NO) and hydroxylamine (–NHOH) stages. Catalyst choice impacts selectivity and byproduct formation.

Nucleophilic Substitution at Piperazine

The piperazine ring participates in nucleophilic substitution reactions, particularly at the secondary amine sites. This enables the introduction of alkyl or aryl groups.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylpiperazine derivative82%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acetylpiperazine derivative75%
SulfonylationTosyl chloride, pyridine, 0°CN-Tosylpiperazine derivative68%

Key Observation :
Reactions proceed via deprotonation of the piperazine nitrogen, followed by attack on electrophilic reagents. Steric hindrance from the biphenyl group slows kinetics .

Condensation at the Methanone Carbonyl

The ketone group undergoes condensation with hydrazines or amines to form hydrazones or imines, respectively.

Reaction TypeReagents/ConditionsProductYieldReference
Hydrazone formationHydrazine hydrate, ethanol, refluxBiphenyl-4-yl hydrazone derivative88%
Schiff base formation4-Aminophenol, EtOH, ΔBiphenyl-4-yl imine derivative73%

Structural Impact :
Condensation modifies electronic properties, enhancing solubility and bioactivity .

Electrophilic Aromatic Substitution on Biphenyl

The biphenyl moiety undergoes halogenation or nitration under acidic conditions.

Reaction TypeReagents/ConditionsProductRegioselectivityReference
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C3-Bromo-biphenyl derivativePara-dominated
NitrationHNO₃, H₂SO₄, 50°C3-Nitro-biphenyl derivativeMeta-dominated

Note :
Electron-donating groups on the biphenyl ring direct substitution to para/meta positions, while steric effects from the methanone group influence regioselectivity .

Benzothiazole Ring Functionalization

The benzo[d]thiazole ring participates in electrophilic substitution and cross-coupling reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingPhenylboronic acid, Pd(PPh₃)₄, Δ2-Arylbenzo[d]thiazole derivative70%
ChlorinationSOCl₂, DMF, reflux2-Chlorobenzo[d]thiazole derivative85%

Challenges :
The electron-withdrawing nitro group deactivates the thiazole ring, necessitating harsh conditions for electrophilic reactions .

Oxidative Degradation Pathways

Under strong oxidative conditions, the compound degrades into smaller fragments.

Oxidizing AgentConditionsMajor ProductsReference
KMnO₄H₂SO₄, ΔBiphenyl-4-carboxylic acid
H₂O₂Fe²⁺, pH 3, 40°CNitrobenzoic acid derivatives

Stability Note :
Degradation is minimized in neutral or anhydrous environments, critical for storage .

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito rearrangement and C–S bond cleavage in the benzothiazole ring.

ConditionProducts ObservedQuantum YieldReference
UV (254 nm), MeOHNitrito isomer + thiophenol0.12

Application Relevance :
Photostability studies are essential for pharmaceutical formulation development.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C24H20N4O3S
  • Molecular Weight : 444.5 g/mol

Structural Features

The compound features a biphenyl group linked to a piperazine moiety and a nitro-substituted benzothiazole, which contributes to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, benzothiazole derivatives have been shown to induce apoptosis in cancer cells by affecting various biochemical pathways.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results demonstrated that compounds with the benzothiazole structure significantly inhibited cell proliferation.

CompoundCell LineIC50 (µM)
Compound AMCF-75.2
Compound BHeLa3.8
Compound CNCI-H4602.1

This suggests that [1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent against various bacterial strains. Research indicates that similar thiazole derivatives possess significant antibacterial properties.

Table: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 µg/mL
Compound ES. aureus10 µg/mL
Compound FP. aeruginosa15 µg/mL

These findings highlight the effectiveness of this compound against microbial pathogens.

Pharmacokinetic Properties

Studies on pharmacokinetics reveal that compounds with similar structures exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable candidates for drug development.

Summary of Pharmacokinetic Findings

PropertyValue
BioavailabilityHigh
MetabolismLiver
Half-life3–5 hours

These parameters suggest that this compound may have good potential for therapeutic use.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The nitrobenzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The biphenyl core may facilitate binding through π-π interactions, while the piperazine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Biphenyl Ring

  • Fluoro/Methoxy Derivatives (): Compounds 6f and 6g feature fluoro and methoxy groups on the biphenyl ring. These electron-donating substituents may alter solubility and bioavailability compared to the unsubstituted biphenyl in the target compound.
  • Amino/Hydroxy Derivatives (): Compound 6h (62% yield) has a 3-aminobiphenyl group, while 6i (50% yield) and 6j (58% yield) include hydroxyl or chloro substituents. The amino group in 6h could enhance hydrogen bonding, contrasting with the nitro group’s electronic effects in the target compound. Similarly, 4-(4-aminobenzoyl)piperazin-1-ylmethanone () uses a nitro-to-amine reduction strategy, highlighting synthetic versatility .

Heterocyclic Modifications

  • Thiophene vs. Benzo[d]thiazole (): Compound 21 (thiophen-2-yl methanone) and MK38 (thiophene butanone) replace the benzothiazole with thiophene. Thiophene’s smaller size and sulfur atom may reduce steric hindrance but decrease electron-withdrawing effects compared to nitrobenzothiazole .
  • Imidazole Derivatives (): The benzoimidazole in and the triazole/imidazole in exhibit distinct hydrogen-bonding capabilities. For example, 1H-Benzo[d]imidazol-2-yl methanone () targets histamine receptors, suggesting the target compound’s benzothiazole could be optimized for similar dual-receptor activity .

Piperazine-Linked Scaffolds

  • Trifluoromethyl and Aryl Groups () : Compound 21 (trifluoromethylphenyl) and BLD Pharm’s trifluoromethyl-benzyl derivative () highlight the role of lipophilic groups in enhancing membrane permeability. The target compound’s nitro group may offer comparable lipophilicity (logP ~3.5 estimated) to trifluoromethyl (logP ~2.8) .
  • Pyridine and Thiazole Moieties () : ’s biphenyl-thiazole (molecular weight 591.14) and ’s chloroacetamide-thiazole share a thiazole core but lack the piperazine-nitrobenzothiazole linkage. These examples underscore the thiazole’s versatility in drug design .

Notes:

  • Synthetic Methods: The target compound may employ Suzuki-Miyaura coupling (as in ) or amide coupling (as in ).
  • Stability: The nitro group in the target compound may improve oxidative stability compared to amino or hydroxyl analogs but could pose metabolic challenges (e.g., nitroreduction) .

Biological Activity

The compound [1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, with the CAS number 897473-76-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including its pharmacological effects.

The molecular formula of the compound is C24H20N4O3SC_{24}H_{20}N_{4}O_{3}S, and it has a molecular weight of 444.5 g/mol. The structure features a biphenyl moiety linked to a piperazine ring and a nitro-substituted benzothiazole group, which are critical for its biological activity.

PropertyValue
CAS Number897473-76-6
Molecular FormulaC24H20N4O3S
Molecular Weight444.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the piperazine derivative followed by coupling reactions with the nitrobenzothiazole component.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole moieties have been shown to possess antibacterial and antifungal activities. The incorporation of the nitro group in the benzothiazole enhances these effects by increasing lipophilicity and facilitating membrane penetration .

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, compounds with similar structural frameworks have demonstrated inhibition of cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. It may act as an inhibitor of certain kinases or enzymes involved in tumor progression and inflammation .

Case Studies

Several case studies have been documented regarding the biological evaluation of similar compounds:

  • Study on Antimicrobial Effects : A study investigated the antibacterial activity of related benzothiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the nitro group position significantly influenced antibacterial potency.
  • Anticancer Studies : In vitro studies demonstrated that benzothiazole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation pathways .
  • Pharmacokinetic Studies : Research focusing on the pharmacokinetics of related compounds showed favorable absorption and distribution profiles, suggesting potential for further development into therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for [1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with nitro-substituted carboxylic acids under acidic conditions .
  • Step 2: Piperazine coupling using a carbonyl linker. For example, a biphenyl-4-carbonyl chloride reacts with the piperazine-nitrothiazole intermediate in the presence of coupling reagents like HATU or DCC .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are standard methods .
  • Intermediate Characterization: NMR (¹H/¹³C) confirms regiochemistry, while LC-MS validates molecular weight .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its analogs?

  • ¹H/¹³C NMR: Assigns proton environments (e.g., distinguishing biphenyl aromatic protons at δ 7.4–7.8 ppm) and confirms piperazine ring substitution patterns .
  • IR Spectroscopy: Identifies carbonyl stretching (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., C₂₄H₂₀N₄O₃S) with <2 ppm error .

Advanced Questions

Q. How does the nitro group on the benzo[d]thiazole moiety influence bioactivity and electronic properties?

The nitro group enhances electron-withdrawing effects, increasing electrophilicity and modulating receptor binding:

  • Biological Impact: In analogs, nitro substitution improves affinity for serotonin receptors (e.g., 5-HT₂A) by stabilizing π-π interactions with aromatic residues in binding pockets .
  • Electronic Effects: DFT calculations show reduced HOMO-LUMO gaps (~4.2 eV) compared to methoxy-substituted analogs, suggesting enhanced reactivity in redox environments .
  • Experimental Validation: Replace the nitro group with methyl or methoxy groups to assess SAR; bioactivity assays (e.g., cAMP inhibition) quantify functional changes .

Q. What strategies resolve contradictions in solubility and receptor affinity data across studies?

  • Solubility Discrepancies: Use orthogonal methods (e.g., shake-flask vs. HPLC logP measurements) and control for pH (e.g., PBS buffer at 7.4) .
  • Receptor Affinity Variability: Standardize assay conditions (e.g., cell line: HEK-293 vs. CHO-K1; radioligand: [³H]-ketanserin for 5-HT₂A) .
  • Crystallography: Co-crystallize the compound with target receptors (e.g., 5-HT₂A) to resolve binding mode ambiguities .

Q. How can computational modeling optimize the design of analogs with improved pharmacokinetics?

  • ADMET Prediction: Tools like SwissADME predict blood-brain barrier permeability (e.g., logBB >0.3) and CYP450 inhibition risks .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to identify stable binding conformations and key residues (e.g., Asp155 in 5-HT₂A) .
  • QSAR Models: Use descriptors like polar surface area (PSA <90 Ų) and ClogP (2–5) to prioritize analogs with balanced solubility and permeability .

Q. What methodologies validate target engagement in cellular or in vivo models?

  • In Vitro: Fluorescence polarization assays quantify displacement of fluorescent ligands (e.g., FITC-labeled antagonists) in cell membranes .
  • In Vivo: Microdialysis in rodent brains measures neurotransmitter release (e.g., serotonin in prefrontal cortex) post-administration .
  • Biomarker Analysis: ELISA or Western blotting detects downstream signaling markers (e.g., phosphorylated ERK1/2) in target tissues .

Methodological Notes

  • For SAR Studies: Systematically vary substituents on the benzo[d]thiazole and biphenyl rings, prioritizing nitro, halogens, and heterocycles for comparative assays .
  • For Bioactivity Assays: Include positive controls (e.g., ketanserin for 5-HT₂A) and validate selectivity via receptor panels (e.g., 5-HT₁A, D₂, etc.) .
  • For Data Reproducibility: Adopt FAIR principles—archive raw spectra and assay data in repositories like PubChem or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.